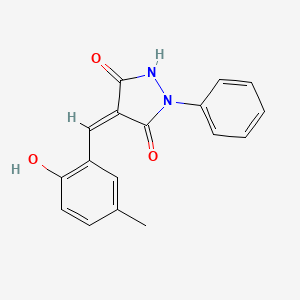![molecular formula C23H16N4O7 B5697084 2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B5697084.png)
2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE” is a complex organic compound that features multiple functional groups, including benzodioxole rings, a nitro group, and a tetrahydroquinazolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE” typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and nitro-substituted quinazolinones. Key steps may involve:
Formation of Benzodioxole Rings: This can be achieved through cyclization reactions involving catechol and formaldehyde derivatives.
Nitro Group Introduction: Nitration reactions using nitric acid or other nitrating agents.
Quinazolinone Core Construction: Cyclization of appropriate precursors under acidic or basic conditions.
Condensation Reactions: Formation of the imine linkage through condensation of benzodioxole aldehyde with an amine derivative.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole rings and the nitro group.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole rings and the quinazolinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to quinones or other oxidized products.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Research: Used in studies of enzyme interactions and molecular pathways.
Industry
Materials Science:
作用机制
The mechanism of action of “2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and imine linkage can play crucial roles in these interactions.
相似化合物的比较
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YL)-3-AMINO-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure but lacks the imine linkage.
2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure but lacks the nitro group.
Uniqueness
The presence of both the nitro group and the imine linkage in “2-(2H-1,3-BENZODIOXOL-5-YL)-3-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE” makes it unique compared to other similar compounds
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-7-nitro-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O7/c28-23-16-4-3-15(27(29)30)9-17(16)25-22(14-2-6-19-21(8-14)34-12-32-19)26(23)24-10-13-1-5-18-20(7-13)33-11-31-18/h1-10,22,25H,11-12H2/b24-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMMYJJLVLQIFK-YSURURNPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C(NC4=C(C3=O)C=CC(=C4)[N+](=O)[O-])C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/N3C(NC4=C(C3=O)C=CC(=C4)[N+](=O)[O-])C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)


![5,15,15-trimethyl-14-oxa-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,9,12(17)-tetraene-4,8-dione](/img/structure/B5697022.png)
![1-(2,4-dimethylphenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)

![2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5697054.png)

![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)



![N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B5697112.png)
![2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5697123.png)
